6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one has several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for targeted inhibition and modulation of cellular processes. However, one limitation is the need for specific reagents and conditions for its synthesis, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for the study of 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to explore its potential applications in material science and nanotechnology. Finally, more research is needed to understand the compound's long-term effects and potential toxicity.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions that require specific reagents and conditions. The method involves the reaction of 5-methylpyrazine-2-carboxylic acid with piperidine and tert-butyl isocyanide to form the intermediate, which is then reacted with 2-chloro-3-nitropyridazine to obtain the final product.
Scientific Research Applications
6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, making it a potential candidate for developing new drugs.
properties
IUPAC Name |
6-tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-11-21-15(12-20-13)18(26)23-9-7-14(8-10-23)24-17(25)6-5-16(22-24)19(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOILLWHMAOSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one |
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